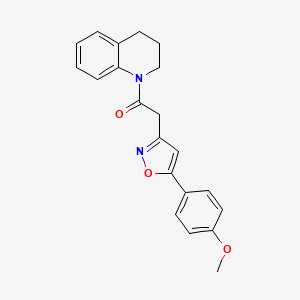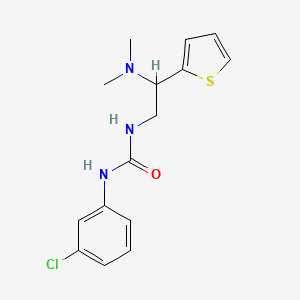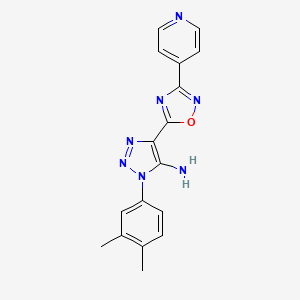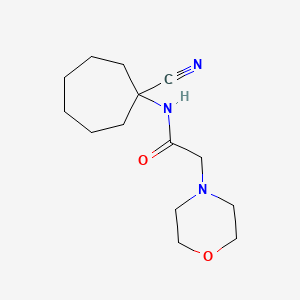
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Cytotoxic Activity and Fluorescence Properties : Research by Kadrić et al. (2014) focused on the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, designed based on structure–activity relationship studies of similar cytotoxic derivatives. These compounds were evaluated for their cytotoxic activity against various cancer cell lines and exhibited notable fluorescence properties, suggesting potential for bioimaging applications alongside therapeutic uses (Kadrić et al., 2014).
Antituberculosis and Cytotoxicity Studies : Another study conducted by Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and screened them for in vitro antituberculosis activity. Among the tested compounds, two showed significant activity against Mycobacterium tuberculosis H37Rv (MTB), with minimal cytotoxic effects on mouse fibroblast cell lines, highlighting a balance between efficacy and safety (Chitra et al., 2011).
Antimicrobial Activities : Joshi et al. (2011) reported the synthesis of novel oxadiazole derivatives containing the quinoline moiety and evaluated their antibacterial activities against various strains. Some compounds demonstrated potential as antimicrobial agents, showcasing the diverse therapeutic applications of these derivatives (Joshi et al., 2011).
Physicochemical and Mechanistic Insights
Structure-Activity Relationships : The work by Chimichi et al. (2007) on the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine under various conditions provides insights into regioselectivity and potential pathways for synthesizing isoxazole derivatives. This study contributes to the understanding of structure-activity relationships and the optimization of synthesis methods for targeted applications (Chimichi et al., 2007).
Chemoselective Synthesis : Chebanov et al. (2008) described regio- and chemoselective multicomponent synthesis methods for pyrazoloquinolinones and other derivatives. The ability to control the outcome of these syntheses through reaction conditions highlights the versatility of these compounds for various scientific applications (Chebanov et al., 2008).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-10-8-16(9-11-18)20-13-17(22-26-20)14-21(24)23-12-4-6-15-5-2-3-7-19(15)23/h2-3,5,7-11,13H,4,6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNFYTAUQIVYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2868002.png)

![(E)-N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2868007.png)
![Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate](/img/structure/B2868008.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868010.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2868017.png)
![N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2868018.png)
![8-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868020.png)
![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)
![1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868023.png)
